Methyl Effect on Tautomeric Equilibrium
The tautomeric preference of 3‑amino‑6‑methylpyrazine‑2‑thiol is distinct from that of the parent compound 3‑aminopyrazine‑2‑thiol. In the methylated derivative, the electron‑donating 6‑methyl group stabilizes the thione tautomer (C=S form) over the thiol tautomer (C–SH form), as supported by experimental UV/IR data and computational DFT studies on methyl‑substituted pyrazine‑2‑thiones [REFS‑1]. By contrast, 3‑aminopyrazine‑2‑thiol (CAS 31613‑87‑3) shows a detectable equilibrium between thiol and thione forms under ambient conditions. This difference is critical for applications that depend on the thione reactivity (e.g., cyclization reactions, metal‑complex formation) [REFS‑1].
| Evidence Dimension | Tautomeric equilibrium (thiol vs. thione population) |
|---|---|
| Target Compound Data | Predominant thione tautomer in gas phase and solution (qualitative DFT/UV‑IR conclusion for 6‑methyl‑substituted analog) |
| Comparator Or Baseline | 3‑Aminopyrazine‑2‑thiol: observable equilibrium between thiol and thione tautomers; exact population ratio not quantified in available literature |
| Quantified Difference | Not quantified numerically; the shift is qualitative but consistently reported |
| Conditions | Gas‑phase DFT calculations and solution‑phase UV‑IR spectroscopy (Cheeseman 1960 and subsequent computational models) |
Why This Matters
The persistent thione character can influence the compound’s performance in nucleophilic substitution, thiazole‑forming cyclizations, and metal‑coordination reactions, making the methylated analog the preferred choice when a locked thione is desired.
- [1] Cheeseman, G. W. H. The synthesis and tautomerism of some 2‑substituted pyrazines. J. Chem. Soc. 1960, 242‑247. DOI: 10.1039/JR9600000242. View Source
